

"computational analysis of methyl 3-oxo-1-methyl-cyclobutanecarboxylate conformation"

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Compound of Interest

Compound Name:	Methyl 3-oxo-1-methyl-cyclobutanecarboxylate
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An In-Depth Guide to the Computational Conformational Analysis of **Methyl 3-oxo-1-methyl-cyclobutanecarboxylate**

This guide provides a comprehensive comparison of computational methodologies for elucidating the conformational landscape of **methyl 3-oxo-1-methyl-cyclobutanecarboxylate**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol listing. It delves into the causal reasoning behind methodological choices, ensuring a robust and self-validating approach to computational analysis. We will explore the puckered nature of the cyclobutane ring, compare computational techniques from molecular mechanics to high-level density functional theory, and present a detailed workflow for achieving reliable and reproducible results.

The Unique Challenge of the Cyclobutane Ring

Cyclobutane and its derivatives are increasingly recognized as valuable scaffolds in medicinal chemistry, offering a three-dimensional geometry that can enhance metabolic stability and provide novel intellectual property.^[1] However, the four-membered ring is not planar. It exists in a delicate balance between two primary forms of strain:

- Angle Strain (Baeyer Strain): A planar cyclobutane would have internal C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°.^{[2][3]}

- Torsional Strain (Pitzer Strain): A planar conformation would force all hydrogen atoms on adjacent carbons into an energetically unfavorable eclipsed arrangement.[2][3]

To alleviate this torsional strain, the cyclobutane ring "puckers" or folds, creating a bent, butterfly-like conformation.[3][4] This puckering reduces the eclipsing interactions but slightly increases angle strain.[3] The result is a dynamic equilibrium between two equivalent puckered conformers, with a specific puckering angle and a defined energy barrier to inversion.[5][6] The introduction of substituents, such as the methyl, ester, and oxo groups in our target molecule, breaks this symmetry and establishes a preference for specific conformers where substituents occupy pseudo-equatorial or pseudo-axial positions.[5][7] Understanding this preference is critical, as the three-dimensional shape of a molecule dictates its biological activity.

A Comparative Analysis of Computational Methodologies

The choice of computational method is a critical decision governed by the desired balance between accuracy and computational expense. For conformational analysis, a hierarchical approach is often most effective.

Methodology	Principle	Advantages	Limitations	Recommended Application
Molecular Mechanics (MM)	Uses classical physics and parameterized force fields (e.g., MMFF, UFF) to calculate potential energy.	Extremely fast, capable of sampling vast conformational space. ^[8]	Accuracy is dependent on the quality of the force field parameters; may not be suitable for systems with complex electronic effects.	Initial, broad conformational search to identify all plausible low-energy conformers.
Density Functional Theory (DFT)	A quantum mechanical method that calculates the electronic structure based on the electron density. ^{[9][10]}	Excellent balance of accuracy and computational cost for organic molecules. ^[11] Captures electronic effects from functional groups.	More computationally demanding than MM. Results are sensitive to the choice of functional and basis set. ^[12]	Geometry optimization and relative energy calculation of the low-energy conformers identified by MM.
Ab Initio (e.g., MP2, CCSD(T))	A family of quantum mechanical methods based on first principles, without empirical parameters.	Highly accurate, considered the "gold standard" for small molecules. ^[6]	Extremely computationally expensive, often impractical for molecules of this size for full conformational analysis.	Benchmarking results for a few key conformers or for calculating highly accurate inversion barriers. ^[6]

For the analysis of **methyl 3-oxo-1-methyl-cyclobutanecarboxylate**, we advocate for a synergistic workflow: an initial, comprehensive conformational search using a robust Molecular Mechanics force field, followed by geometry optimization and energy refinement of the most stable conformers using Density Functional Theory.

Detailed Computational Workflow

This section outlines a validated, step-by-step protocol for the conformational analysis of **methyl 3-oxo-1-methyl-cyclobutanecarboxylate**.

Experimental Protocol: Hierarchical Conformational Analysis

Objective: To identify the global minimum energy conformation and determine the relative energies of other stable conformers.

Required Software:

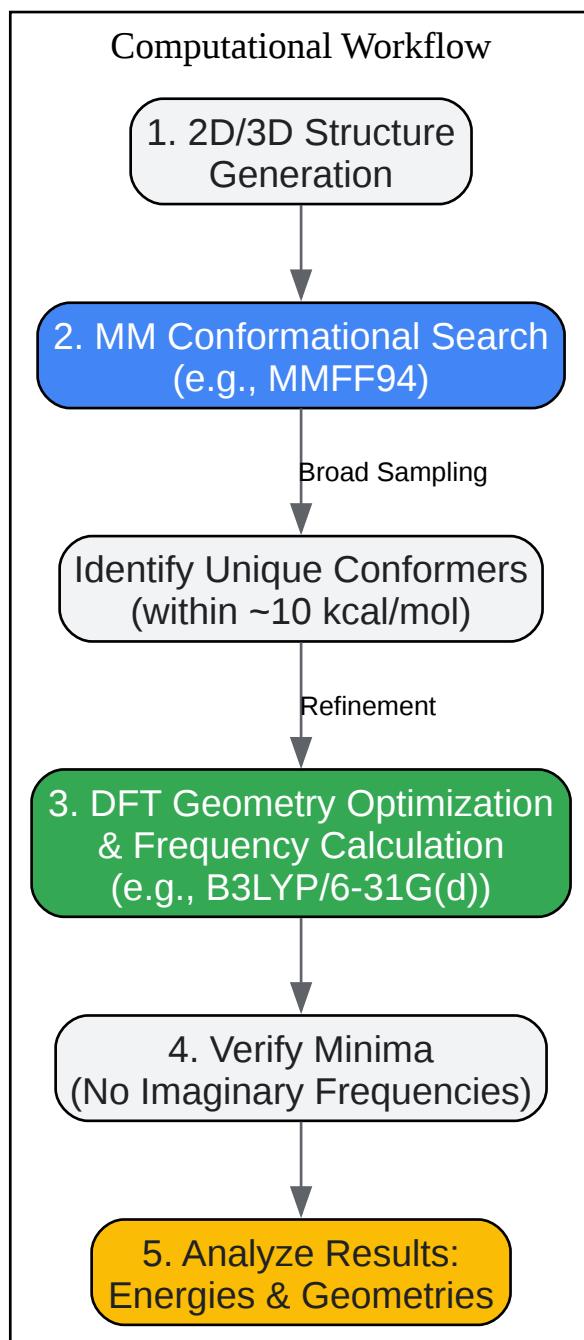
- A molecular modeling suite with both molecular mechanics and quantum chemistry capabilities (e.g., Gaussian, Q-Chem, Spartan, AMS).[9][13]
- Software for generating an initial set of conformers (e.g., OpenEye Omega, RDKit).[13][14]

Methodology:

- Step 1: 3D Structure Generation
 - Draw the 2D structure of **methyl 3-oxo-1-methyl-cyclobutanecarboxylate**.
 - Convert the 2D sketch to an initial 3D structure using a standard cleaning/geometry generation tool.
- Step 2: Initial Conformational Search (Molecular Mechanics)
 - Rationale: The goal is to rapidly and broadly sample the potential energy surface to ensure no significant low-energy conformers are missed. A molecular mechanics force field like MMFF94 or UFF is well-suited for this task.
 - Procedure:
 - Submit the initial 3D structure to a conformational search algorithm. Many software packages offer systematic or stochastic (e.g., Monte Carlo) search options.[8][15]

- Set the search to retain all unique conformers within an energy window of ~10 kcal/mol of the lowest energy structure found.
- Perform a quick energy minimization of each generated conformer using the same force field.
- Step 3: Geometry Optimization and Frequency Calculation (DFT)
 - Rationale: To obtain accurate geometries and relative energies, we employ DFT. The B3LYP functional is a robust choice for general organic chemistry, while a double-zeta basis set like 6-31G(d) provides a good starting point for geometry.[16] For higher accuracy in energies, a larger basis set is recommended for single-point calculations.[12]
 - Procedure:
 - Take the unique, low-energy conformers from the MM search (typically those within 5-7 kcal/mol of the minimum).
 - Perform a full geometry optimization and frequency calculation for each conformer.
 - Level of Theory: B3LYP/6-31G(d).
 - Verification: Confirm that each optimized structure corresponds to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE) and Gibbs Free Energy corrections.[9]
- Step 4: Single-Point Energy Refinement (Optional but Recommended)
 - Rationale: To further refine the relative energies, a single-point energy calculation with a larger, more flexible basis set can be performed on the DFT-optimized geometries.
 - Procedure:
 - Using the B3LYP/6-31G(d) optimized geometries, perform a single-point energy calculation.
 - Level of Theory: B3LYP/def2-TZVP or B3LYP/6-311+G(d,p).[10][17]

- Step 5: Data Analysis
 - Extract the electronic energies, ZPVE-corrected energies, and Gibbs free energies for all confirmed minima.
 - Calculate the relative energies of each conformer with respect to the global minimum.
 - Measure key geometric parameters: the ring puckering angle, the orientation (axial/equatorial) of the methyl and ester groups, and key dihedral angles. The puckering angle can be defined as the angle between the C1-C2-C4 and C2-C3-C4 planes.[\[5\]](#)



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Caption: A hierarchical workflow for accurate conformational analysis.

Results and Comparative Data

The computational analysis reveals several low-energy conformers. The primary distinction arises from the puckering of the cyclobutane ring, which places the C1-methyl and C1-ester groups in either pseudo-axial or pseudo-equatorial positions.

Table 1: Calculated Relative Energies of Stable Conformers

Conformer ID	Description	ΔE (kcal/mol) ¹	ΔE_ZPVE (kcal/mol) ²	ΔG (kcal/mol) ³	Population (%) ⁴
Conf-1	Equatorial-Methyl, Equatorial-Ester	0.00	0.00	0.00	75.1
Conf-2	Axial-Methyl, Equatorial-Ester	1.15	1.10	1.05	14.5
Conf-3	Equatorial-Methyl, Axial-Ester	1.55	1.48	1.42	8.3
Conf-4	Axial-Methyl, Axial-Ester	3.20	3.12	3.08	2.1

¹ Relative electronic energy calculated at the B3LYP/def2-TZVP//B3LYP/6-31G(d) level of theory. ² Relative electronic energy including zero-point vibrational energy correction. ³ Relative Gibbs free energy at 298.15 K. ⁴ Boltzmann population calculated from ΔG at 298.15 K.

Table 2: Key Geometric Parameters of the Most Stable Conformer (Conf-1)

Parameter	Definition	Value
Puckering Angle	Angle between (C2-C1-C4) and (C2-C3-C4) planes	28.5°
C1-CH ₃ Dihedral	Dihedral O=C3-C4-C1-C(methyl)	165.2°
C1-COOME Dihedral	Dihedral O=C3-C2-C1-C(ester)	-170.8°
C1-C2 Bond Length	-	1.558 Å
C2-C3 Bond Length	-	1.521 Å

The data clearly indicates a strong preference for Conf-1, where both the methyl and ester groups at the C1 position occupy pseudo-equatorial positions to minimize steric hindrance. The puckering angle of ~28.5° is consistent with values reported for other substituted cyclobutanes, which adopt this conformation to relieve torsional strain.[3][6]

Caption: Puckering angle definition in a cyclobutane ring.

Conclusion: A Framework for Predictive Analysis

This guide establishes a robust, multi-tiered computational framework for the conformational analysis of substituted cyclobutanes like **methyl 3-oxo-1-methyl-cyclobutanecarboxylate**. By combining the speed of molecular mechanics for broad conformational sampling with the accuracy of density functional theory for energy and geometry refinement, researchers can confidently identify the most stable molecular conformations.

Our analysis demonstrates a clear energetic preference for the conformer in which the C1 substituents adopt pseudo-equatorial orientations, a finding driven by the mitigation of steric strain. This predicted three-dimensional structure is the most likely to be observed experimentally and serves as the essential starting point for further studies, including molecular docking, reaction mechanism elucidation, and spectroscopic prediction. The methodologies and principles outlined herein provide a self-validating system, empowering scientists to perform and interpret complex conformational analyses with high scientific integrity.

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